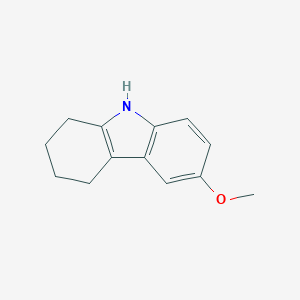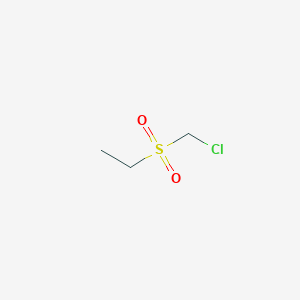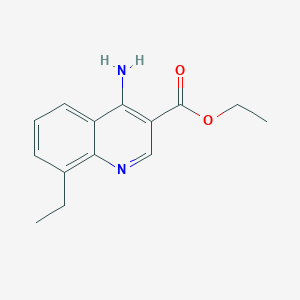
Ethyl 4-amino-8-ethylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-8-ethylquinoline-3-carboxylate, also known as EAEC, is a chemical compound that belongs to the quinoline family. This compound has been extensively studied for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 4-amino-8-ethylquinoline-3-carboxylate may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 4-amino-8-ethylquinoline-3-carboxylate has been found to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-amino-8-ethylquinoline-3-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also some limitations to using Ethyl 4-amino-8-ethylquinoline-3-carboxylate in lab experiments. For example, Ethyl 4-amino-8-ethylquinoline-3-carboxylate may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-amino-8-ethylquinoline-3-carboxylate. One area of research could focus on elucidating the mechanism of action of Ethyl 4-amino-8-ethylquinoline-3-carboxylate. This could involve studying the effects of Ethyl 4-amino-8-ethylquinoline-3-carboxylate on various enzymes and signaling pathways. Another area of research could focus on developing new derivatives of Ethyl 4-amino-8-ethylquinoline-3-carboxylate with improved biological activities. Finally, research could also focus on exploring the potential therapeutic applications of Ethyl 4-amino-8-ethylquinoline-3-carboxylate in various diseases, including cancer and inflammation.
Conclusion
In conclusion, Ethyl 4-amino-8-ethylquinoline-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It possesses a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-amino-8-ethylquinoline-3-carboxylate has several advantages as a research tool, but there are also some limitations to using it in lab experiments. Future research on Ethyl 4-amino-8-ethylquinoline-3-carboxylate could focus on elucidating its mechanism of action, developing new derivatives, and exploring its potential therapeutic applications.
Synthesemethoden
The synthesis of Ethyl 4-amino-8-ethylquinoline-3-carboxylate involves the reaction of 4-amino-8-ethylquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of Ethyl 4-amino-8-ethylquinoline-3-carboxylate as a white crystalline solid with a melting point of 137-139°C.
Eigenschaften
CAS-Nummer |
113515-73-4 |
|---|---|
Produktname |
Ethyl 4-amino-8-ethylquinoline-3-carboxylate |
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
ethyl 4-amino-8-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-3-9-6-5-7-10-12(15)11(8-16-13(9)10)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16) |
InChI-Schlüssel |
GCOBGJWZSBKCDK-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N |
Synonyme |
4-Amino-8-ethylquinoline-3-carboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



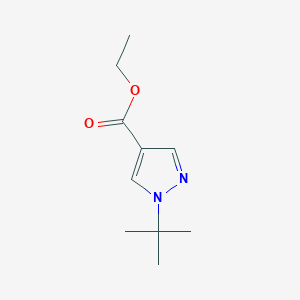
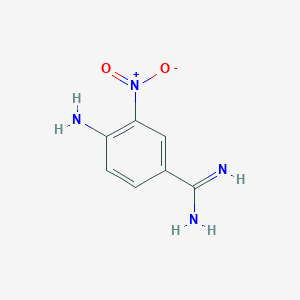
![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)
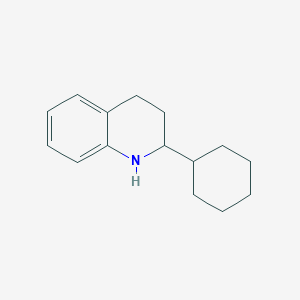
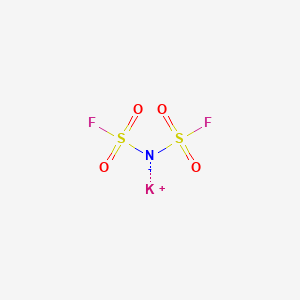
![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)
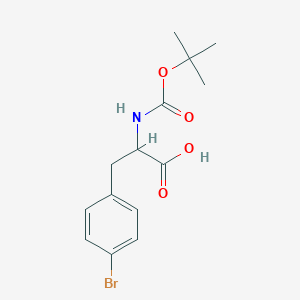
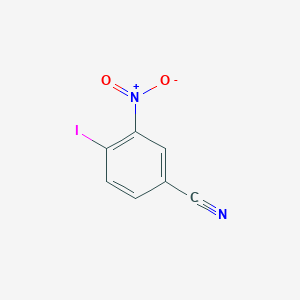
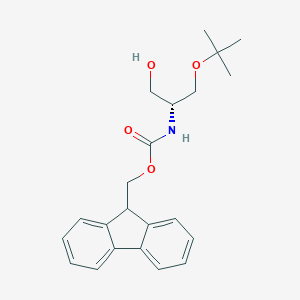
![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)

